5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups impart distinct physicochemical properties, making the compound valuable in various scientific and industrial applications .
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex fluorinated compounds.
Mechanism of Action
Target of Action
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . BACE is a key enzyme in the production of amyloid beta, a peptide that forms plaques in the brains of Alzheimer’s disease patients. By inhibiting BACE, the production of amyloid beta can be reduced, potentially slowing the progression of Alzheimer’s disease .
Mode of Action
It is believed that the compound interacts with its targets (such as bace) through the formation of a covalent bond, leading to the inhibition of the target’s activity .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the production of amyloid beta. By inhibiting BACE, the compound prevents the cleavage of amyloid precursor protein into amyloid beta, thus reducing the accumulation of amyloid plaques in the brain .
Result of Action
The primary result of the action of this compound is the inhibition of BACE, leading to a reduction in the production of amyloid beta. This could potentially slow the progression of Alzheimer’s disease by reducing the accumulation of amyloid plaques in the brain .
Safety and Hazards
While specific safety and hazard information for 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is not available, it is generally advised to handle similar compounds with care as they can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Preparation Methods
The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of fluorine and trifluoromethyl groups into the pyridine ring. One common method is the trifluoromethylation of a suitable pyridine precursor, followed by fluorination. Industrial production often employs advanced techniques such as vapor-phase reactions and the use of specialized fluorinating agents .
Chemical Reactions Analysis
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or palladium catalysts
Comparison with Similar Compounds
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the fluorine atom at the 5-position.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-(Trifluoromethyl)pyridine-2-thiol: Features a thiol group, which imparts distinct chemical properties.
The unique combination of fluorine and trifluoromethyl groups in this compound makes it particularly valuable for applications requiring high stability and reactivity.
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWDUKKJBNCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256802-73-9 |
Source
|
Record name | 5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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